molecular formula C16H9ClN4O2S B11048469 3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048469
M. Wt: 356.8 g/mol
InChI Key: ZHWBDCWZHNCZAR-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The compound features a triazolo-thiadiazole core, which is known for its diverse biological activities and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with 4-chlorophenyl hydrazine and thiocarbonyl compounds under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using alkoxides or amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Known for their energetic properties and stability.

    [1,2,4]Triazolo[4,3-a]pyrazine derivatives: Studied for their kinase inhibition and anticancer activities.

    [1,2,4]Triazolo[1,5-a]pyridine derivatives: Used in the synthesis of leishmania CRK3 inhibitors.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a benzodioxole and chlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H9ClN4O2S

Molecular Weight

356.8 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H9ClN4O2S/c17-11-4-1-9(2-5-11)15-20-21-14(18-19-16(21)24-15)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2

InChI Key

ZHWBDCWZHNCZAR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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